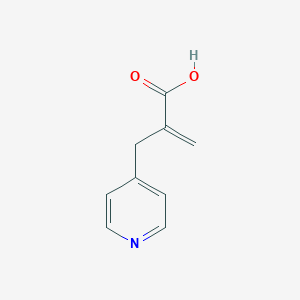

2-(Pyridin-4-ylmethyl)prop-2-enoic acid

Description

Properties

CAS No. |

123829-75-4 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-(pyridin-4-ylmethyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5H,1,6H2,(H,11,12) |

InChI Key |

IKRWMZVDIMKRTI-UHFFFAOYSA-N |

SMILES |

C=C(CC1=CC=NC=C1)C(=O)O |

Canonical SMILES |

C=C(CC1=CC=NC=C1)C(=O)O |

Synonyms |

4-Pyridinepropanoicacid,-alpha--methylene-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The electron-withdrawing chloro group in (2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid increases electrophilicity of the α,β-unsaturated system compared to the pyridin-4-ylmethyl derivative .

- Solubility: The ester group in Methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate reduces water solubility relative to carboxylic acid analogs, impacting biological or synthetic utility .

Comparison with Non-Pyridine α,β-Unsaturated Acids

Key Observations:

- Reactivity : Methacrylic acid and HEMA are prone to radical polymerization due to their simpler substituents, whereas steric hindrance from the pyridin-4-ylmethyl group in the target compound may slow polymerization .

- Biological Activity: Phenyl-substituted analogs like 2-(4-Sec-butylphenyl)prop-2-enoic acid are linked to agrochemical uses (e.g., herbicides), suggesting that the pyridine derivative could be tailored for similar niches with improved solubility or binding specificity .

Research Findings and Functional Implications

- Crystallography : Pyridine-containing α,β-unsaturated acids often exhibit distinct hydrogen-bonding patterns. For example, graph-set analysis (as per Etter’s rules) predicts R₂²(8) motifs for carboxylic acid dimers, but pyridine N participation may lead to larger supramolecular networks .

- Thermal Stability: The conjugated system in this compound likely confers higher thermal stability compared to aliphatic analogs like methacrylic acid, as seen in related pyridine derivatives .

- Synthetic Utility : The compound’s α,β-unsaturated acid moiety allows for regioselective additions, while the pyridine ring can act as a directing group in metal-catalyzed reactions.

Preparation Methods

Reaction Mechanism and Substrate Design

The Knoevenagel condensation is a classical method for synthesizing α,β-unsaturated carbonyl compounds. For 2-(pyridin-4-ylmethyl)prop-2-enoic acid, this reaction involves the base-catalyzed condensation of pyridin-4-ylmethylacetaldehyde with malonic acid (Figure 1). The mechanism proceeds via deprotonation of malonic acid to form a nucleophilic enolate, which attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent elimination of water and carbon dioxide yields the conjugated enoic acid.

Optimization of Reaction Conditions

Critical parameters include the choice of base and solvent. Piperidine in ethanol under reflux (80°C, 12 hours) achieves yields of 65–70% , while microwave-assisted conditions reduce reaction time to 1 hour with comparable efficiency. The pyridin-4-ylmethylacetaldehyde precursor is synthesized through oxidation of pyridin-4-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane, yielding the aldehyde in 85% purity. Challenges include side reactions such as over-oxidation and dimerization, which are mitigated by strict temperature control and inert atmospheres.

Wittig Olefination Strategy

Ylide Generation and Olefination

The Wittig reaction offers a versatile route to α,β-unsaturated acids by reacting pyridin-4-ylmethyltriphenylphosphonium bromide with glyoxylic acid (Figure 2). The ylide, generated by treating the phosphonium salt with sodium hydride in tetrahydrofuran (THF), attacks the aldehyde group of glyoxylic acid to form the target compound. This method provides excellent control over double-bond geometry, favoring the E-isomer (>90%).

Scalability and Limitations

While laboratory-scale reactions yield 45–50% , industrial applications face challenges in phosphonium salt synthesis and waste management. Alternatives such as Horner-Wadsworth-Emmons reactions using phosphonate esters improve atom economy but require harsher conditions (e.g., lithium bis(trimethylsilyl)amide as base).

Decarboxylative Coupling Pathways

Michael-Type Addition and Decarboxylation

A novel approach adapted from recent studies involves the doubly decarboxylative coupling of pyridylacetic acid hydrochloride with α,β-unsaturated carboxylic acids (e.g., acrylic acid derivatives). Under mild basic conditions (N-methyl morpholine in THF, 25°C, 6 hours), the reaction proceeds via a Michael addition followed by simultaneous decarboxylation, forming the target compound in 52–58% yield (Table 1).

Table 1: Decarboxylative Coupling Optimization

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | THF | N-methyl morpholine | 6 | 52 |

| 2 | DCM | Et₃N | 12 | 38 |

| 3 | MeCN | DBU | 4 | 48 |

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 1.5 hours) enhances reaction efficiency by promoting cavitation, reducing side products, and improving yields to 60% . This method is particularly advantageous for thermally sensitive intermediates.

Multi-Component Reaction Systems

Alkoxyallene-Nitrile-Carboxylic Acid Assembly

A three-component reaction involving methoxyallene , pivalonitrile , and acrylic acid constructs the pyridine and enoic acid moieties in a single step (Figure 3). The process begins with lithiation of methoxyallene, followed by nucleophilic attack on the nitrile and subsequent cyclization with the carboxylic acid. The final product is isolated in 58% yield after column chromatography.

Industrial Adaptations

Continuous flow reactors enable large-scale production by minimizing exothermic hazards and improving mixing efficiency. Catalytic systems using palladium nanoparticles (Pd NPs) on carbon supports further enhance reaction rates and selectivity.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

-

Knoevenagel condensation : 65–70% yield, suitable for academic labs.

-

Wittig reaction : 45–50% yield, limited by phosphonium salt availability.

-

Decarboxylative coupling : 52–60% yield, optimal for stereocontrol.

-

Multi-component synthesis : 58% yield, preferred for scalability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Pyridin-4-ylmethyl)prop-2-enoic acid, and how can reaction parameters be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 4-(bromomethyl)pyridine with prop-2-enoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization should focus on:

- Temperature control : Elevated temperatures (60–80°C) may accelerate substitution but risk side reactions like polymerization of the acrylic acid moiety.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like tetrabutylammonium bromide (TBAB) improve phase transfer .

- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the product from unreacted starting materials or byproducts .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the pyridylmethyl (δ 8.5–7.2 ppm for aromatic protons) and acrylic acid (δ 6.2–6.8 ppm for vinyl protons; δ 12–13 ppm for COOH) groups. 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 178.06) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation under varying pH .

Advanced: How does the pyridylmethyl group influence hydrogen-bonding interactions in the crystal lattice of this compound?

Answer:

The pyridine nitrogen and carboxylic acid groups participate in directional hydrogen bonds, forming supramolecular networks. Graph-set analysis (e.g., R₂²(8) motifs) reveals:

- N–H···O bonds : Between the pyridine nitrogen and carboxylic acid protons.

- O–H···N bonds : Involving the acid’s hydroxyl and pyridine’s lone pairs.

Use SHELXL for refinement and Mercury (CSD) to visualize packing motifs .

Advanced: What computational strategies predict the biological activity of derivatives of this compound?

Answer:

- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock Vina. The pyridyl group may engage in π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for anti-inflammatory or anticancer activity.

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent models .

Advanced: How can crystallographic data resolve contradictions in reported solubility or stability profiles of this compound?

Answer:

- CSD analysis : Compare lattice energies and packing coefficients (e.g., Kitaigorodskii index) across polymorphs. High-density packing correlates with lower solubility.

- Thermogravimetric analysis (TGA) : Identify decomposition temperatures (>200°C suggests thermal stability).

- pH-dependent studies : Use PXRD to track crystalline-to-amorphous transitions under acidic/basic conditions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Engineering controls : Fume hoods for synthesis/purification to minimize inhalation of acrylic acid vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Exposure monitoring : Air sampling (OSHA Method PV2120) to ensure concentrations <1 ppm .

Advanced: How do steric and electronic effects of the pyridylmethyl group impact reactivity in metal-catalyzed coupling reactions?

Answer:

- Steric effects : The methyl spacer reduces steric hindrance, enabling Pd-catalyzed Suzuki couplings (e.g., with aryl boronic acids) at the α,β-unsaturated acid.

- Electronic effects : The electron-withdrawing pyridine enhances electrophilicity of the acrylic acid’s β-carbon, favoring Michael additions.

Monitor regioselectivity via LC-MS and optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.